REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([CH3:9])C=CC=C[CH:4]=1.[OH:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[NH:14][C:13]([CH3:20])([CH3:19])[CH2:12]1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][C:15]1([CH3:18])[CH2:16][CH:11]([O:10][CH2:9][CH:3]2[O:1][CH2:4]2)[CH2:12][C:13]([CH3:20])([CH3:19])[NH:14]1 |f:0.1,5.6|
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Name
|
|
Quantity
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64 g
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Type
|
reactant
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Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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64 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
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170 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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OC1CC(NC(C1)(C)C)(C)C
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Name
|
|
Quantity
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10.3 g
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Type
|
catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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ice water
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Quantity
|
1 L
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The mixture is then stirred at 50° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
fitted with mechanical stirrer, condenser
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Type
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ADDITION
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Details
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58.8 g (636 mmol) of epichlorohyrdin are added dropwise at 45° C
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
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Type
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CUSTOM
|
Details
|
the organic phase is separated off
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
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Details
|
evaporated on a rotary evaporator
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Type
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DISTILLATION
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Details
|
The residue is distilled at 8×10-3 mmHg
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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CC1(NC(CC(C1)OCC1CO1)(C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |